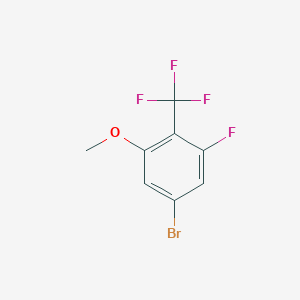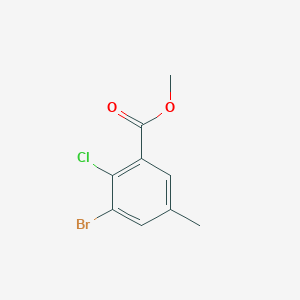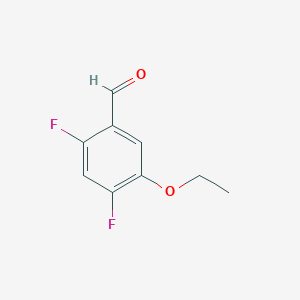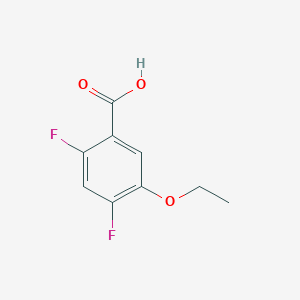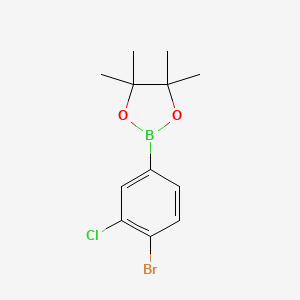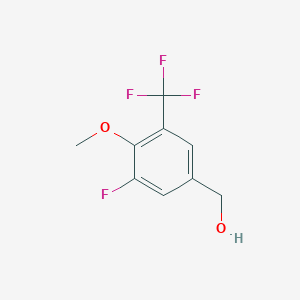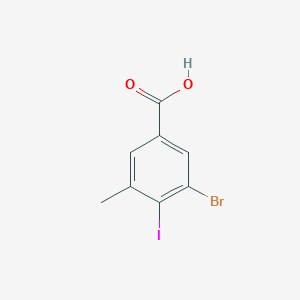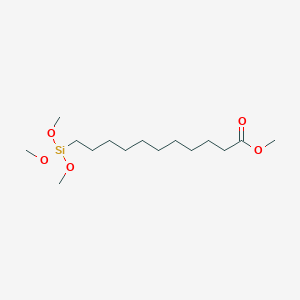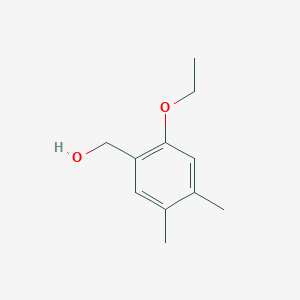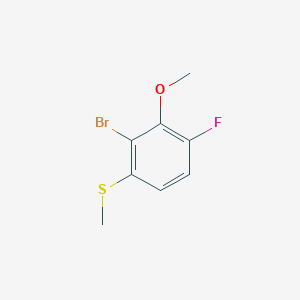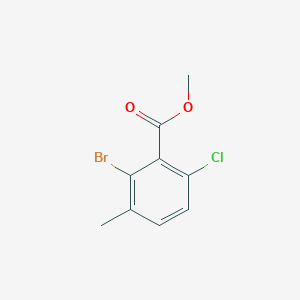
3-(Difluoromethoxy)-4-fluoro-5-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(Difluoromethoxy)-4-fluoro-5-methylbenzoic acid” is a chemical compound. It is closely related to “(3-(Difluoromethoxy)-4-fluoro-5-methylphenyl)boronic acid” which has a molecular weight of 219.96 . Another compound, “3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid (DGM)”, has been studied for its effects on pulmonary fibrosis .
Synthesis Analysis
The synthesis of related compounds has been reported. For instance, roflumilast, a drug used for treating lung diseases, can be synthesized from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation .Mecanismo De Acción
Target of Action
The primary target of 3-(Difluoromethoxy)-4-fluoro-5-methylbenzoic acid is the Transforming Growth Factor-β1 (TGF-β1) . TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and apoptosis. It is also involved in the induction of epithelial-mesenchymal transformation (EMT) of type 2 lung epithelial cells .
Mode of Action
This compound interacts with its target by inhibiting the TGF-β1-induced EMT process . This process involves the phosphorylation of Smad2/3 proteins, which then form a complex with Smad4. This protein complex shifts to the nucleus to regulate the expression of target genes, triggering the EMT process in epithelial cells .
Biochemical Pathways
The compound affects the TGF-β1/Smad pathway, which is involved in the EMT process . By inhibiting this pathway, the compound prevents the excessive deposition of extracellular matrix components, which is a key factor in fibrosis .
Pharmacokinetics
It is known that the compound is used to treat rats in models of tracheal instillation of bleomycin , suggesting that it may be administered via inhalation
Result of Action
The compound has been shown to have therapeutic effects in both in vitro and in vivo models. In in vitro cultured A549 cells, the compound inhibited the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ, and increased the expression of E-cadherin . In in vivo models, the compound improved lung function, reduced lung inflammation and fibrosis, reduced collagen deposition, and reduced the expression of E-cadherin .
Action Environment
It is known that the compound is effective in the environment of the lung, as demonstrated by its efficacy in models of pulmonary fibrosis
Análisis Bioquímico
Biochemical Properties
3-(Difluoromethoxy)-4-fluoro-5-methylbenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain enzymes involved in metabolic pathways, such as those related to the synthesis and degradation of fatty acids . The interactions between this compound and these enzymes are primarily based on its ability to bind to the active sites, thereby altering the enzyme’s activity and affecting the overall metabolic process.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the epithelial-mesenchymal transformation in lung epithelial cells, which is a critical process in the development of pulmonary fibrosis . By affecting the phosphorylation levels of Smad2/3 proteins, this compound can reduce the expression of proteins such as α-SMA, vimentin, and collagen I, while increasing the expression of E-cadherin .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it inhibits the phosphorylation of Smad2/3 proteins, which subsequently forms a complex with Smad4 and translocates to the nucleus to regulate target gene expression . This inhibition disrupts the epithelial-mesenchymal transformation process, thereby reducing fibrosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term exposure to this compound has been observed to have sustained effects on cellular function, including prolonged inhibition of epithelial-mesenchymal transformation and reduced fibrosis in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits fibrosis without causing significant adverse effects . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in the metabolism of fatty acids and other biomolecules . The compound’s influence on metabolic flux and metabolite levels can lead to significant changes in cellular metabolism, affecting overall cellular function and health.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, where it exerts its biochemical effects. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm and endoplasmic reticulum, where it interacts with various biomolecules to exert its effects . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments, ensuring its proper function and activity.
Propiedades
IUPAC Name |
3-(difluoromethoxy)-4-fluoro-5-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-4-2-5(8(13)14)3-6(7(4)10)15-9(11)12/h2-3,9H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMVGVJILPQLAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)OC(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

